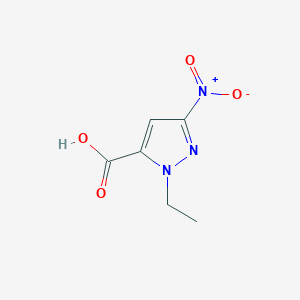![molecular formula C21H22N2O4 B2576444 N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide CAS No. 2034475-26-6](/img/structure/B2576444.png)
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The benzodioxole and pyrrolidine intermediates are then coupled using a suitable linker, such as an oxoethyl group.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)quinoline-3-carboxamide
- N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)tetrahydro-2H-pyran-4-yl}methanamine
Uniqueness
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)22-18-5-2-15(3-6-18)10-21(25)23-9-8-17(12-23)16-4-7-19-20(11-16)27-13-26-19/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFWIPUTVTNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2576362.png)
![Methyl 2-{[4-(4-bromophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B2576363.png)
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)



![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride](/img/structure/B2576371.png)

![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2576381.png)
